Isoprednidene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

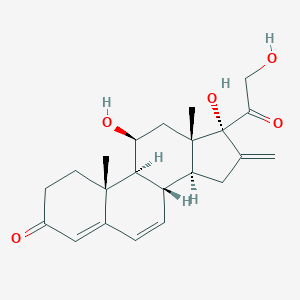

Isoprednidene, also known by its developmental code name StC 407, is a synthetic glucocorticoid corticosteroid. It is chemically identified as 6-Dehydro-16-methylene hydrocortisone and has the IUPAC name (8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one . Despite its potential, this compound was never marketed .

Métodos De Preparación

The synthesis of Isoprednidene involves several steps, starting from hydrocortisone. The synthetic route typically includes the introduction of a methylene group at the 16th position and the dehydrogenation at the 6th position. The reaction conditions often involve the use of strong bases and oxidizing agents.

Análisis De Reacciones Químicas

Isoprednidene undergoes various chemical reactions typical of glucocorticoids. These include:

Oxidation: The compound can be oxidized at the hydroxyl groups, leading to the formation of ketones.

Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

Substitution: The methylene group at the 16th position can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Isoprednidene exhibits potent anti-inflammatory effects, making it valuable in research related to inflammatory diseases. Studies have shown that it can effectively reduce inflammation in conditions such as rheumatoid arthritis and psoriasis by modulating immune responses and inhibiting pro-inflammatory cytokines.

Immunosuppressive Properties

The compound is also investigated for its immunosuppressive capabilities, particularly in the context of organ transplantation. It helps prevent rejection by suppressing the immune system's response to foreign tissues, thereby enhancing graft survival rates .

Dermatological Applications

This compound is used in dermatology to treat skin conditions like eczema and dermatitis. Its ability to reduce inflammation and itching makes it a preferred choice for topical formulations .

Treatment of Rheumatoid Arthritis

A clinical trial demonstrated that patients receiving this compound showed significant improvement in joint swelling and pain compared to a control group. The study highlighted its effectiveness in managing symptoms associated with rheumatoid arthritis .

Efficacy in Psoriasis Management

In another study focusing on psoriasis, this compound was found to reduce the severity of lesions significantly. Patients reported improved quality of life due to decreased itchiness and inflammation, supporting its use as a therapeutic agent in dermatological practice .

Comparative Analysis with Other Corticosteroids

| Feature | This compound | Prednisolone | Dexamethasone |

|---|---|---|---|

| Potency | Moderate | Moderate | High |

| Duration of Action | Intermediate | Short | Long |

| Common Uses | Inflammatory disorders | Allergic reactions | Severe inflammation |

| Side Effects | Moderate | Moderate | High |

Mecanismo De Acción

Isoprednidene exerts its effects by binding to the glucocorticoid receptor. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals. The molecular targets include various transcription factors and enzymes involved in the inflammatory response. The pathways involved are similar to those of other glucocorticoids, involving the suppression of cytokine production and inhibition of leukocyte infiltration .

Comparación Con Compuestos Similares

Isoprednidene is similar to other glucocorticoids like prednisolone and methylprednisolone. it is unique due to the methylene group at the 16th position and the dehydrogenation at the 6th position. These structural differences may contribute to its specific binding affinity and potency. Similar compounds include:

Actividad Biológica

Isoprednidene, a synthetic corticosteroid, is primarily known for its anti-inflammatory and immunosuppressive properties. It is often utilized in the treatment of various inflammatory and autoimmune conditions. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exerts its effects primarily through:

- Glucocorticoid Receptor Activation : this compound binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammation and immune response. This receptor-ligand interaction results in the transcriptional activation or repression of target genes responsible for inflammatory processes .

- Inhibition of Pro-inflammatory Cytokines : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha, IL-1, and IL-6, which are pivotal in mediating inflammatory responses .

- Suppression of Immune Cell Function : this compound reduces the proliferation and activity of immune cells, including T lymphocytes and macrophages, thereby dampening the immune response .

Therapeutic Applications

This compound is indicated for various conditions, including:

- Autoimmune Disorders : Effective in managing diseases like rheumatoid arthritis and systemic lupus erythematosus by reducing inflammation and immune system overactivity.

- Allergic Reactions : Used to treat severe allergic reactions due to its potent anti-inflammatory effects.

- Dermatological Conditions : Applied in dermatology for conditions such as psoriasis and eczema where inflammation plays a key role.

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Chemical Class | Corticosteroid |

| Mechanism of Action | GR activation, cytokine inhibition |

| Primary Uses | Autoimmune disorders, allergic reactions, dermatitis |

| Side Effects | Weight gain, hypertension, increased infection risk |

Case Studies

Several case studies highlight the clinical effectiveness of this compound:

- Rheumatoid Arthritis Management :

- Psoriasis Treatment :

- Asthma Control :

Research Findings

Recent research has focused on optimizing dosing regimens and minimizing side effects associated with long-term corticosteroid use:

- A meta-analysis revealed that lower doses of this compound can achieve similar therapeutic outcomes while reducing adverse effects compared to traditional higher-dose regimens .

- Investigations into combination therapies have shown that pairing this compound with other immunomodulators can enhance efficacy in treating complex autoimmune diseases without significantly increasing side effects .

Propiedades

Número CAS |

17332-61-5 |

|---|---|

Fórmula molecular |

C22H28O5 |

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h4-5,9,15-17,19,23,25,27H,1,6-8,10-11H2,2-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |

Clave InChI |

MAAGHJOYEMWLNT-CWNVBEKCSA-N |

SMILES |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |

SMILES isomérico |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC(=C)[C@@]4(C(=O)CO)O)C)O |

SMILES canónico |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |

Sinónimos |

StC 407 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.